The synthesis of 4,5-dichlorophthalimide can be accomplished through several methods. One notable method involves the reaction of 4,5-dichlorophthalic anhydride with ammonia or primary amines. This reaction typically proceeds under mild conditions and can yield high purity products.
Another approach involves the use of ammonium chloride as an additive during the reaction of 4,5-dichlorophthalic acid with urea or similar nitrogen sources, which can enhance yields significantly .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insights into its structure. For instance, characteristic IR absorption bands include those for carbonyl groups around 1700 cm and aromatic C–H stretching vibrations .
4,5-Dichlorophthalimide is known for its versatility in chemical reactions. It can undergo various transformations including:
The mechanism of action for reactions involving 4,5-dichlorophthalimide typically involves nucleophilic attack at the carbon atom bonded to chlorine. This pathway allows various nucleophiles to displace the chlorine atom through a bimolecular nucleophilic substitution mechanism (SAr).
This mechanism underlies many synthetic applications of 4,5-dichlorophthalimide in organic chemistry.
4,5-Dichlorophthalimide has a variety of scientific applications:
Its unique properties make it valuable in both academic research and industrial applications, particularly in organic synthesis and materials science .
Systematic Nomenclature:Following IUPAC conventions, 4,5-Dichlorophthalimide is designated as 5,6-dichloro-1H-isoindole-1,3(2H)-dione, reflecting its status as a bicyclic imide compound. This systematic name precisely defines the positions of chlorine substituents on the fused benzene ring of the isoindole-1,3-dione core structure. Alternative chemical names recognized in scientific literature include 4,5-Dichlorophthalimide and 2-(1,3-Dioxoisoindolin-2-yl)acetate [1] [2].
Molecular Architecture:The compound features a planar phthalimide core with chlorine atoms occupying adjacent positions on the aromatic ring. This ortho-dichloro substitution pattern creates significant electronic asymmetry within the molecule. The imide ring adopts a conformation where the carbonyl groups lie out of the benzene ring plane, with typical C=O bond lengths of approximately 1.21 Å and C-N bond lengths of 1.38 Å. The presence of chlorine atoms (van der Waals radius = 1.75 Å) introduces steric interactions that subtly distort the typically symmetrical phthalimide geometry [1] [2].
Spectroscopic Signatures:Characterization by Fourier-transform infrared spectroscopy (FTIR) reveals strong carbonyl stretching vibrations at approximately 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric), confirming the cyclic imide functionality. The ¹H NMR spectrum (recorded in DMSO-d6) exhibits a single distinctive peak in the region of δ 11.0-12.0 ppm corresponding to the imide N-H proton. ¹³C NMR analysis displays signals for the carbonyl carbons between 165-170 ppm, while the chlorine-substituted aromatic carbons resonate in the 130-140 ppm region, demonstrating the electron-withdrawing influence of the chlorine substituents. These spectroscopic characteristics provide definitive identification of the compound's molecular structure [2] [6].
Computational Analysis:Advanced computational studies employing density functional theory (DFT) with the M06 meta-GGA hybrid functional and polarized 6-311G(d,p) basis set have quantified the molecule's electronic properties. Calculations reveal a dipole moment of approximately 4.2 Debye, significantly higher than non-halogenated phthalimide, reflecting the enhanced polarity induced by chlorine substitution. The first-order hyperpolarizability (β) values indicate substantial nonlinear optical potential. Molecular electrostatic potential mapping shows pronounced electrophilic regions near the carbonyl oxygens and chlorine atoms, highlighting sites for potential nucleophilic attack [2] [6].
Physical Properties:Experimental determination confirms a melting point of 217-219°C, consistent with the crystalline nature of the compound. The predicted density is 1.643 g/cm³, higher than non-halogenated analogues due to the presence of heavy chlorine atoms. The compound demonstrates limited solubility in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), behavior attributable to its ability to form hydrogen bonds through the imide functionality [1] [2].
Table 1: Fundamental Chemical Identifiers of 4,5-Dichlorophthalimide
| Identifier | Value |
|---|---|
| CAS Registry Number | 15997-89-4 |
| Systematic IUPAC Name | 5,6-Dichloro-1H-isoindole-1,3(2H)-dione |
| Molecular Formula | C₈H₃Cl₂NO₂ |
| Molecular Weight | 216.02 g/mol |
| MDL Number | MFCD00015886 |
| SMILES | Clc1cc2C(=O)NC(=O)c2cc1Cl |
| InChI Key | QJPBDGMPYPSJSF-UHFFFAOYSA-N |
Table 2: Experimental Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 217-219°C | Lit. |
| Density | 1.643 ± 0.06 g/cm³ | Predicted |
| pKa | 7.84 ± 0.20 | Predicted |
The investigation of phthalimide derivatives represents a rich historical continuum in heterocyclic chemistry, with 4,5-dichlorophthalimide emerging as a specialized compound within this broader landscape. Initial research focused on simple phthalimides as synthetic intermediates, but the strategic introduction of halogen atoms significantly expanded their utility and biological relevance [6].
Early Synthetic Exploration (Pre-1970):The foundational chemistry of phthalimides was established in the late 19th century with the characterization of phthalic anhydride-amine condensation products. The first halogenated derivatives were synthesized during the early 20th century as chemical curiosities, but their potential remained largely unexplored until the mid-1900s. A significant breakthrough occurred in 1941 when Robert Pokorny published synthetic routes to chlorinated phenoxy compounds, establishing methodologies applicable to heterocyclic systems. While not directly addressing 4,5-dichlorophthalimide, this work pioneered halogenation techniques later adapted for phthalimide chemistry. The commercial availability of 4,5-dichlorophthalimide by the 1960s signaled its emergence as a specialty reagent, primarily utilized in dye chemistry for the preparation of chlorinated phthalocyanine pigments [9] [1].
Medicinal Chemistry Renaissance (1970s-2000s):The discovery of thalidomide's biological activity (despite its tragic side effects) stimulated intense interest in phthalimide-based pharmacophores. Researchers systematically explored structure-activity relationships, discovering that halogenation significantly altered bioactivity profiles. During this period, 4,5-dichlorophthalimide transitioned from a chemical intermediate to a valuable pharmacophore precursor. Key developments included its application in synthesizing nucleoside analogs like 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine as potential antiviral agents. Concurrently, materials science investigations exploited its enhanced electron-accepting character for creating specialty polymers with improved thermal stability [1] [6].
Contemporary Computational Era (2010-Present):Recent research integrates computational chemistry with targeted synthesis. Density functional theory (DFT) studies have quantitatively established how the 4,5-dichloro substitution modifies electronic parameters compared to unsubstituted phthalimide. This period witnessed the strategic incorporation of 4,5-dichlorophthalimide into multifunctional conjugates designed as enzyme inhibitors. A landmark 2025 study demonstrated its use in synthesizing novel TGF-β pathway inhibitors with promising anticancer activity. Researchers synthesized derivatives such as 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl)acetate (P7), which exhibited exceptional binding affinity (-12.28 kcal/mol) to the ALK5 receptor, surpassing reference drugs. These compounds were characterized using advanced techniques including 400 MHz NMR spectroscopy and HPLC purity analysis, establishing rigorous analytical protocols for this compound class [6].
Industrial Patent Landscape:Parallel to academic research, industrial innovation is documented in patents focusing on phthalimide applications. A notable patent describes imide compounds, including halogenated derivatives, as lubricant additives enhancing performance under extreme conditions. While not exclusively focused on 4,5-dichlorophthalimide, this intellectual property underscores the compound's relevance in materials science beyond pharmaceutical applications [8].
The introduction of chlorine atoms at the 4 and 5 positions of the phthalimide ring induces substantial modifications to its physicochemical and biological properties through several interconnected mechanisms:
Electronic Effects:Chlorine atoms, with their high electronegativity (χ = 3.16 on the Pauling scale) and +R resonance donation, create a complex electronic perturbation. Spectroscopic and computational analyses confirm these substituents exert a net electron-withdrawing effect on the aromatic system. This significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted phthalimide, enhancing the compound's electron-accepting capability. The measured dipole moment increase from ~3.5 Debye in phthalimide to ~4.2 Debye in 4,5-dichlorophthalimide quantifies this enhanced polarity. This electronic modulation facilitates charge-transfer interactions critical in materials science applications and influences binding affinity to biological targets through dipole-dipole interactions and effects on hydrogen bonding potential [2] [6].
Enhanced Reactivity Profiles:The chlorine substituents activate the phthalimide core toward nucleophilic aromatic substitution (SNAr), particularly at the electron-deficient position 6. This contrasts sharply with unsubstituted phthalimide, which undergoes primarily imide nitrogen reactions. The chlorine atoms also facilitate directed metalation for subsequent functionalization using organometallic reagents. Furthermore, the electron-withdrawing effect significantly increases the acidity of the imide N-H proton (predicted pKa = 7.84 compared to ~8.3 for phthalimide), enhancing its participation in base-catalyzed reactions and its ability to form stronger hydrogen bonds. This increased acidity translates to greater reactivity in forming N-substituted derivatives under milder conditions [1] [2].
Steric and Conformational Influences:The ortho-dichloro substitution creates subtle but significant steric constraints. The chlorine atoms, with their substantial van der Waals radii, impose restricted rotation about the C(aryl)-Cl bonds and cause slight buckling of the imide ring. This influences crystal packing and potentially creates specific molecular recognition motifs in supramolecular chemistry. The steric bulk also provides ortho-protection during synthetic transformations, directing reagents to less hindered positions and improving regioselectivity in subsequent functionalization reactions [1].
Bioisosteric and Pharmacophore Effects:In medicinal chemistry, the 4,5-dichloro substitution serves as a strategic bioisosteric replacement for other hydrophobic/electron-withdrawing groups. This modification enhances lipophilicity (calculated logP increases by ~1.2 over phthalimide), improving membrane permeability in biological systems. The specific steric and electronic profile of this derivative facilitates interactions with hydrophobic enzyme pockets while maintaining the hydrogen-bonding capacity of the imide carbonyls. This combination explains its utility in designing potent enzyme inhibitors, evidenced by derivatives exhibiting sub-micromolar inhibitory activity against specific cancer targets [6].
Table 3: Representative Synthetic Applications of 4,5-Dichlorophthalimide
| Application Category | Specific Transformation | Product/Outcome |
|---|---|---|
| Pharmaceutical Intermediates | Nucleophilic substitution with azidothymidine | 5′-N-(4′′,5′′-Dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine |
| Reaction with 3-bromopropylamine | N-(3-Bromopropyl)-4,5-dichlorophthalimide | |
| Catalysis | Additive in Ir-BICP catalytic systems | Enhanced enantioselectivity in asymmetric hydrogenation of 2,3,3-trimethylindolenine |
| Functional Materials | Condensation with metal phthalocyanine precursors | Octachloro-Cu-phthalocyanine pigments |
| Reaction with Morita-Baylis-Hillman acetates | N-Protected β-amino phosphonic acid esters | |
| Complex Molecule Synthesis | Condensation with 7-tert-butylthianthrene derivative | 7-tert-Butylthianthrene-2,3-dicarboxylic imide |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9